

4-Formylphenylboronic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: 4-Formylphenylboronic acid

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An In-depth Technical Guide to **4-Formylphenylboronic Acid**

Chemical Identity

IUPAC Name: (4-formylphenyl)boronic acid[1][2]

Preferred IUPAC Name: 4-(Dihydroxyboranyl)benzaldehyde[3]

Synonyms:

- 4-Formylbenzeneboronic acid[1][4][5][6]
- p-Formylphenylboronic acid[1][4]
- 4-Boronobenzaldehyde[1][5][7]
- 4-(Dihydroxyboryl)benzaldehyde[1][5]
- p-Formylbenzeneboronic acid[5][7]
- Boronic acid, B-(4-formylphenyl)-[1]

Physicochemical Properties

The following table summarizes the key quantitative data for **4-formylphenylboronic acid**.

Property	Value	Source
Molecular Formula	C ₇ H ₇ BO ₃	[2][3][4][5][8]
Molecular Weight	149.94 g/mol	[1][3][4][5][7]
Appearance	White to pale yellow crystalline powder	[3][4][9]
Melting Point	237-242 °C	[7][9][10]
Boiling Point	347.6 °C (Predicted)	[9][10]
Density	1.24 g/cm ³ (Predicted)	[9][10]
Purity	≥95% - ≥99%	[4][5][7]
CAS Number	87199-17-5	[1][3][4][5]
InChI Key	VXWBQOJISHAKKM-UHFFFAOYSA-N	[1][2][3]
SMILES	O=Cc1ccc(B(O)O)cc1	[1][2][3][7]

Experimental Protocols

Synthesis of 4-Formylphenylboronic Acid

A common laboratory-scale synthesis of **4-formylphenylboronic acid** was first reported by Heinrich Nöth's research group in 1990.[3] The multi-step synthesis starts from 4-bromobenzaldehyde.

Step 1: Acetal Protection of the Aldehyde Group The aldehyde functional group of 4-bromobenzaldehyde is first protected as an acetal to prevent it from reacting with the Grignard reagent in the subsequent step.[3]

- Reactants: 4-bromobenzaldehyde, diethoxymethoxyethane, and ethanol.[3]
- Procedure: The reactants are combined under standard conditions for acetalization to yield 1-bromo-4-(diethoxymethyl)benzene.[3]

Step 2: Formation of the Grignard Reagent The aryl bromide is converted into a Grignard reagent.

- Reactants: 1-bromo-4-(diethoxymethyl)benzene, magnesium turnings.
- Procedure: The reaction requires activation with 1,2-dibromoethane and the use of ultrasound to initiate the formation of the Grignard compound.[3]

Step 3: Borylation and Hydrolysis The Grignard reagent is reacted with a borate ester, followed by acidic workup to yield the final product.

- Reactants: The Grignard reagent from Step 2, tri-n-butyl borate.
- Procedure: The Grignard reagent is reacted with tri-n-butyl borate to form the protected aryl boronic ester. Subsequent acidic work-up hydrolyzes the acetal and the boronic ester to afford **4-formylphenylboronic acid** in a 78% yield.[3]

An alternative, higher-yield procedure involves using the aryllithium compound with triisopropyl borate at -78 °C, which can produce a crude yield of 99%.[3]

Purification of 4-Formylphenylboronic Acid

A patented process for obtaining high-purity **4-formylphenylboronic acid** (≥99.5%) involves the following steps:[11]

- Suspension: 385 g of crude **4-formylphenylboronic acid** (95% purity) is suspended in 2 L of water and cooled to 10 °C.[11]
- Dissolution: 1025 ml of 10% strength aqueous sodium hydroxide is added dropwise over 3.5 hours, ensuring the internal temperature does not exceed 10 °C.[11]
- Precipitation: The boronic acid is re-precipitated by adding 230 ml of concentrated hydrochloric acid at an internal temperature of 10 °C.[11]
- Isolation: The precipitate is filtered, washed with water, and dried at 50 °C in a stream of nitrogen to yield 345 g (94% of theory) of **4-formylphenylboronic acid** with a purity of 99.6%.[11]

Applications in Research and Drug Development

4-Formylphenylboronic acid is a versatile bifunctional molecule that serves as a crucial building block in organic synthesis and medicinal chemistry.[3][4][12]

- **Suzuki-Miyaura Cross-Coupling:** It is widely used as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[4][7][10] For instance, it is a key intermediate in the synthesis of the antihypertensive drug Telmisartan.[13]
- **Enzyme Inhibition and Stabilization:** The boronic acid moiety can reversibly interact with the active sites of certain enzymes, such as serine proteases.[14] This property is utilized in its application as an enzyme stabilizer in liquid detergents, where it is reportedly 1,000 times more efficient than boric acid.[3][13]
- **Drug Delivery and Bioconjugation:** Its ability to form stable complexes with diols makes it valuable in the development of targeted drug delivery systems and for bioconjugation, where it can be used to attach biomolecules to surfaces or other compounds.[4][12]
- **Chemical Sensors:** The unique properties of **4-formylphenylboronic acid** enable its use in the development of sensitive chemical sensors for detecting biological markers and environmental pollutants.[4][12]
- **Material Science:** It is also used in the production of advanced materials, contributing to the creation of polymers and composites with enhanced properties.[4][12]

Visualized Workflow

The following diagram illustrates the key steps in the synthesis of **4-formylphenylboronic acid**.



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Caption: Synthesis workflow for **4-formylphenylboronic acid**.

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